Diethylphosphine
Overview
Description
Diethylphosphine is an organophosphorus compound with the formula (C2H5)2PH . It is a popular reagent for generating other organophosphorus compounds, exploiting the high reactivity of the P-H bond . It is a colorless liquid and is used as a ligand in various coupling reactions .
Synthesis Analysis
The compound was probably prepared in the 1850s by combining phosphorus trichloride and ethanol . It arises as follows: PCl3 + 3 C2H5OH → (C2H5O)2P(O)H + 2 HCl + C2H5Cl . Under similar conditions but in the presence of base, triethyl phosphite results .Molecular Structure Analysis
The molecule of Diethylphosphine is tetrahedral . The empirical formula is C4H11P and the molecular weight is 90.10 . The SMILES string is CCPCC .Chemical Reactions Analysis
Diethyl phosphite can add across unsaturated groups via a hydrophosphonylation reaction . It adds to aldehydes in a manner similar to the Abramov reaction . It can also add to imines in the Pudovik reaction and Kabachnik–Fields reaction .Physical And Chemical Properties Analysis
Diethylphosphine is a liquid with a density of 0.782 g/mL at 25 °C . It is suitable for various coupling reactions including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .Scientific Research Applications
Green Chemistry and Solventless Reactions Diethylphosphine has been utilized in environmentally-friendly chemical reactions. For instance, it has been used along with calcium oxide as a basic promoter for the regio- and chemoselective hydrophosphonylation of unsaturated systems under solventless conditions. This process highlights the potential of diethylphosphine in green chemistry applications (Martínez-Castro et al., 2010).
Organic Synthesis and Alkaloid Production Diethylphosphine has been employed in the synthesis of complex organic molecules, such as the alkaloid horsfiline. Researchers have used diethylphosphine oxide in radical-based synthetic approaches, highlighting its role in facilitating challenging chemical transformations (Murphy et al., 2005).
Dendrimer Synthesis and Catalysis Radical additions of diethylphosphine have been key in preparing dendrimers based on polyhedral oligosilsesquioxane cores. These dendrimers have shown potential as ligands in catalytic processes like hydroformylation of oct-1-ene (Ropartz et al., 2002).
Polymer Science The effects of diethylphosphine oxide on various polydimethylvinylsiloxanes have been studied, revealing insights into high-temperature reactions and potential applications in polymer science (Zhdanov et al., 1984).
Chiral Diphosphine Formation Diethylphosphine has been used in platinum-catalyzed hydrophosphination reactions to produce chiral diphosphines. This showcases its role in creating complex, chiral chemical structures (Kováčik et al., 2006).
Synthesis of Tertiary (Amino) Phosphines Diethylphosphine has facilitated the high-yield synthesis of tertiary (amino) phosphines, highlighting its usefulness in synthesizing nitrogen-containing phosphorus compounds (Hussain et al., 1988).
Study of Gas Phase Molecules Research involving diethylphosphine sulfide has contributed to understanding the stability of gas-phase molecules like thioxophosphane and its tautomers, adding to the knowledge of phosphorus chemistry (Wong et al., 1992).
Organolanthanide-Catalyzed Polymerization Diethylphosphine has been investigated as a chain-transfer agent in organolanthanide-mediated olefin polymerization, showcasing its potential in the field of polymer chemistry (Kawaoka & Marks, 2005).
C−C and C−H Activation Studies Research on diethylphosphine derivatives has provided insights into C−C and C−H bond activation, important in the field of organometallic chemistry (Gandelman et al., 1997).
Chemical Reactions with Carbon Tetrachloride Investigations of the reaction between diethylphosphine and carbon tetrachloride have provided valuable data on phosphorus chemistry, particularly in the context of organophosphorus compounds (Majewski, 1993).
Synthesis of Indolones Diethylphosphine oxide has been used to synthesize indolones, showcasing its role in facilitating organic synthesis in water, a more environmentally friendly medium (Khan et al., 2003).
Electrochemical Reduction of CO2 Small organophosphine dendrimers containing diethylphosphine have been synthesized and used in catalyzing the electrochemical reduction of CO2, indicating its potential in addressing environmental challenges (Miedaner et al., 1994).
Safety And Hazards
Diethylphosphine is classified as a Pyrophoric liquid (Category 1), which means it catches fire spontaneously if exposed to air . It is also harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . Therefore, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
diethylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11P/c1-3-5-4-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZJVOCVAZHETD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCPCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211764 | |
Record name | Phosphine, diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylphosphine | |
CAS RN |
627-49-6 | |
Record name | Phosphine, diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine, diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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